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Compound of Interest

Compound Name: Fmoc-D-His(Bzl)-OH

CAS No.: 2022956-32-5

Cat. No.: B6319449 Get Quote

Executive Summary
Peptide therapeutics often fail due to rapid proteolytic degradation and poor conformational

stability. While standard cyclization or pegylation strategies address these issues, they often

compromise binding affinity. The strategic substitution of L-histidine with D-histidine (D-His) and

its derivatives offers a "chiral switch"—a method to dramatically extend plasma half-life (

) while preserving, or even enhancing, the functional versatility of the imidazole side chain. This
guide explores the physicochemical basis of this stability, specific derivative applications, and
the synthetic protocols required to implement them without racemization.

Mechanistic Foundations: Why D-Histidine?
The Stereochemical Mismatch
Proteases (e.g., trypsin, chymotrypsin, serum peptidases) function via a "lock-and-key"

mechanism that is strictly stereospecific for L-amino acids. The active sites of these enzymes

are chiral environments designed to stabilize the transition state of L-peptide bond hydrolysis.

Steric Exclusion: The side chain of D-His projects into a spatial region that the protease

active site cannot accommodate (steric clash).

Transition State Disruption: Even if binding occurs, the nucleophilic attack on the carbonyl

carbon is geometrically unfavorable, preventing the formation of the tetrahedral intermediate
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required for cleavage.

The Imidazole Advantage
Unlike aliphatic D-amino acids (e.g., D-Ala, D-Leu), D-His retains the unique bio-orthogonal

properties of the imidazole ring:

pH Sensing (

): D-His acts as a proton sponge in endosomes, facilitating endosomal escape for gene
delivery vectors (e.g., LAH4 peptides) without being degraded by lysosomal cathepsins.

Metal Chelation: D-His preserves the ability to coordinate

or

, essential for metalloprotease inhibitors, while resisting the enzyme's cleavage mechanism.

DOT Diagram: Proteolytic Resistance Mechanism
The following diagram illustrates the kinetic barrier introduced by D-His substitution.
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Caption: D-His introduces a steric clash that prevents the formation of the productive enzyme-

substrate complex, effectively halting hydrolysis.

Strategic Derivatives & Applications
Beyond simple enantiomeric substitution, specific D-His derivatives provide targeted stability

enhancements.
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Derivative Function
Mechanism of
Action

Application

D-Histidine (Native)
Backbone

Stabilization

Prevents recognition

by serum proteases

(DPP-IV, Neprilysin).

GLP-1 analogs,

Antimicrobial Peptides

(AMPs).

-Methyl-D-His Dual Protection

Methyl group adds

steric bulk; D-chirality

prevents cleavage.

Neuropeptides

requiring extreme

stability (e.g.,

Neurotensin analogs).

-Methyl-D-His Receptor Selectivity

Locks imidazole

tautomer; D-form

prevents degradation.

GPCR ligands where

tautomer specificity

drives potency.

His-Stapled Peptides Conformational Lock

Side-chain

crosslinking (e.g., with

aryl halides) locks

-helix.

Intracellular PPI

inhibitors (e.g., Mcl-1

inhibitors).

Case Study: Antimicrobial Peptides (AMPs)
In AMPs like LAH4 or R4F4, substituting L-His with D-His at the "non-face" of the amphipathic

helix preserves the membrane-disrupting cationic charge (essential for killing bacteria) while

rendering the peptide invisible to bacterial proteases, significantly lowering the Minimum

Inhibitory Concentration (MIC) in serum.

Synthesis Protocol: The Racemization Trap
Incorporating D-His during Solid Phase Peptide Synthesis (SPPS) presents a critical challenge:

Racemization. The imidazole

-nitrogen can act as an intramolecular base, abstracting the

-proton from the activated amino acid, converting pure D-His back into a D/L mixture.

Prevention Strategy
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Do not use Trityl (Trt) protection for D-His if high temperature or strong activation is required.

Trt protects the

-nitrogen, leaving the

-nitrogen free to catalyze racemization.

Recommended Protocol: Use Bom (Benzyloxymethyl) or Momb (Methoxybenzyloxymethyl)

protection. These groups protect the

-nitrogen, physically blocking the intramolecular base mechanism.

Workflow: Low-Racemization D-His Coupling
Reagents:

Fmoc-D-His(Bom)-OH (or Fmoc-D-His(Momb)-OH)

Activator: DIC/Oxyma Pure (Superior to HATU for preventing racemization)

Solvent: DMF (0.1 M concentration)

Step-by-Step:

Pre-activation: Dissolve Fmoc-D-His(Bom)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

Activation: Add DIC (3 eq) and incubate for exactly 2 minutes at room temperature. Note:

Minimize pre-activation time to prevent oxazolone formation.

Coupling: Transfer activated solution to the resin-bound peptide.

Reaction: Agitate for 45–60 minutes at room temperature. Avoid heating above 40°C for His

couplings.

Capping: Perform an acetic anhydride capping step immediately after to block any unreacted

chains.

DOT Diagram: Synthesis Decision Tree
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Caption: Selection of Bom/Momb protection and DIC/Oxyma activation is critical to prevent

racemization during D-His incorporation.

Validation Protocols
Serum Stability Assay (Self-Validating)
This protocol measures the functional
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extension provided by D-His.

Preparation: Dissolve purified peptide (1 mg/mL) in PBS.

Incubation: Mix peptide solution 1:9 with pooled human serum (sigma) at 37°C.

Sampling: At

min, remove 100 µL aliquots.

Quenching: Immediately add 200 µL ice-cold acetonitrile (1% formic acid) to precipitate

serum proteins. Centrifuge at 10,000g for 5 min.

Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion Peak (

).

Calculation: Plot

vs. time. The slope

gives

.

Validation: Include a control L-peptide (e.g., Angiotensin II). If control

min, serum activity is compromised.

Circular Dichroism (CD) Spectroscopy
To confirm that D-His substitution has not disrupted the secondary structure (or has induced a

desired turn):

Concentration: Prepare 50 µM peptide in 10 mM Phosphate Buffer (pH 7.4).

Scan: 190–260 nm at 20°C.

Interpretation:

Alpha-Helix: Double minima at 208 nm and 222 nm.
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D-Amino Acid Effect: A significant positive shift or inversion of the spectra indicates a

change in helical screw sense (e.g., left-handed helix) or formation of a specific beta-turn

induced by the D-residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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